Acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester
Overview
Description
Acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester is a chemical compound with the molecular formula C5H11O5PS and a molecular weight of 214.18 g/mol. This compound is known for its unique structure, which includes a dimethoxyphosphinyl group attached to a thioester, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester typically involves the acylation of thiols (thiolation). One efficient method is the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the use of N-acylbenzotriazoles as mild S-acylating agents, which react with thiophenol, benzyl mercaptan, ethyl mercaptoacetate, and mercaptoacetic acid to produce diverse thiol esters .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar thiolation reactions on a larger scale, utilizing efficient and scalable reagents and conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or thioethers.
Substitution: It can undergo nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The dimethoxyphosphinyl group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with active site residues. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thioesters and phosphinyl derivatives, such as:
Thioacetic acid esters: These compounds have similar thioester functional groups.
Dimethoxyphosphinyl derivatives: Compounds with similar phosphinyl groups attached to different backbones.
Properties
IUPAC Name |
methyl 2-dimethoxyphosphorylsulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O5PS/c1-8-5(6)4-12-11(7,9-2)10-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXGOZIBCJLGLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069162 | |
Record name | Acetic acid, [(dimethoxyphosphinyl)thio]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57212-78-9 | |
Record name | Methyl 2-[(dimethoxyphosphinyl)thio]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57212-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-((dimethoxyphosphinyl)thio)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057212789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-[(dimethoxyphosphinyl)thio]-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, [(dimethoxyphosphinyl)thio]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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